Firsocostat

Description

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

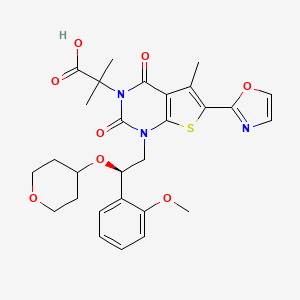

an acetyl-CoA carboxylase inhibitor; structure in first source

an inhibitor of acetyl-coenzyme A carboxylase in liver; for treatment of hepatic steatosis and fibrosis associated with nonalcoholic fatty liver disease

Structure

3D Structure

Properties

IUPAC Name |

2-[1-[(2R)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxothieno[2,3-d]pyrimidin-3-yl]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31N3O8S/c1-16-21-24(32)31(28(2,3)26(33)34)27(35)30(25(21)40-22(16)23-29-11-14-38-23)15-20(39-17-9-12-37-13-10-17)18-7-5-6-8-19(18)36-4/h5-8,11,14,17,20H,9-10,12-13,15H2,1-4H3,(H,33,34)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZWWXIBKLBMSCS-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=O)N(C(=O)N2CC(C3=CC=CC=C3OC)OC4CCOCC4)C(C)(C)C(=O)O)C5=NC=CO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC2=C1C(=O)N(C(=O)N2C[C@@H](C3=CC=CC=C3OC)OC4CCOCC4)C(C)(C)C(=O)O)C5=NC=CO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31N3O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

569.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1434635-54-7 | |

| Record name | Firsocostat [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1434635547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Firsocostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16166 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FIRSOCOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XE10NJQ95M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

GS-0976 discovery and chemical structure

An In-depth Technical Guide to the Discovery and Chemical Structure of Firsocostat (GS-0976)

Introduction

This compound, also known as GS-0976 and formerly as ND-630, is a potent, liver-directed, allosteric inhibitor of Acetyl-CoA Carboxylase (ACC).[1][2] Initially identified by Nimbus Therapeutics and now under development by Gilead Sciences, this compound is being investigated for the treatment of non-alcoholic steatohepatitis (NASH).[2][3] NASH is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and fibrosis.[4] This guide provides a comprehensive overview of the discovery, chemical properties, mechanism of action, and the key experimental data for GS-0976.

Discovery and Chemical Structure

GS-0976 was developed as a targeted inhibitor of the two isoforms of ACC, ACC1 and ACC2.[1][5] The molecule was designed to be liver-specific by acting as a substrate for hepatic organic anion-transporting polypeptide (OATP) transporters, which facilitates its targeted biodistribution.[1]

-

IUPAC Name : 2-[1-[(2R)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxothieno[2,3-d]pyrimidin-3-yl]-2-methylpropanoic acid[3]

-

Molar Mass : 569.63 g·mol−1[3]

Mechanism of Action

ACC is a critical enzyme in lipid metabolism, catalyzing the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[6][7][8] This is the rate-limiting step in de novo lipogenesis (DNL), the process of synthesizing new fatty acids.[1][8][9] There are two main isoforms of ACC in mammals:

-

ACC1 : Primarily located in the cytosol, it is involved in the synthesis of fatty acids for triglyceride storage.[1][8]

-

ACC2 : Found in the mitochondrial membrane, it produces a pool of malonyl-CoA that allosterically inhibits carnitine palmitoyltransferase 1 (CPT1), an enzyme essential for the transport of fatty acids into the mitochondria for β-oxidation.[1][8]

GS-0976 is a potent, reversible, and allosteric inhibitor of both ACC1 and ACC2.[1][10] It binds to the biotin carboxylase (BC) domain of the enzyme, preventing the dimerization required for its activity.[1][6] This binding site is distinct from the previously targeted carboxyltransferase domain.[2] By inhibiting both ACC isoforms, GS-0976 delivers a dual effect:

-

Reduction of De Novo Lipogenesis (DNL) : Inhibition of ACC1 decreases the production of malonyl-CoA in the cytosol, thereby reducing the synthesis of new fatty acids and hepatic triglyceride accumulation.[1]

-

Enhancement of Fatty Acid Oxidation : Inhibition of ACC2 reduces the mitochondrial pool of malonyl-CoA, which relieves the inhibition of CPT1. This allows for increased transport of fatty acids into the mitochondria, promoting their oxidation.[1][5]

The net effect is a decrease in hepatic lipid synthesis and an increase in fatty acid breakdown, addressing the core pathology of NASH.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of GS-0976.

Table 1: In Vitro Inhibitory Activity

| Target | IC50 | Reference |

|---|---|---|

| Human ACC1 (hACC1) | 2.1 nM | [10] |

| Human ACC2 (hACC2) | 6.1 nM |[10] |

Table 2: Preclinical Efficacy in Animal Models

| Model | Treatment | Key Findings | Reference |

|---|---|---|---|

| Diet-induced obese rats | Chronic GS-0976 | Reduced hepatic steatosis, improved insulin sensitivity. | [1][10] |

| Zucker diabetic rats | Long-term GS-0976 | Improved hepatic steatosis, lowered HbA1c. | [11] |

| MC4R knockout mice (NASH model) | 8-week GS-0976 | Ameliorated hepatic steatosis and fibrosis. |[11] |

Table 3: Phase 2 Clinical Trial Results in NASH Patients (12 Weeks)

| Parameter | Placebo | GS-0976 (5 mg) | GS-0976 (20 mg) | Reference |

|---|---|---|---|---|

| Hepatic Steatosis (MRI-PDFF) | ||||

| Median Relative Change | -8% | N/A | -29% (p=0.002 vs placebo) | [1][5] |

| % Patients with ≥30% Reduction | 15% | 23% | 48% (p=0.004 vs placebo) | [1][5] |

| Hepatic De Novo Lipogenesis (DNL) | ||||

| Median Relative Reduction from Baseline | N/A | N/A | -22% (p=0.004) | [12] |

| Serum Fibrosis Marker (TIMP-1) | ||||

| Change from Baseline | No significant change | No significant change | Significant decrease | [1][4] |

| Plasma Triglycerides (TG) |

| Median Relative Change from Baseline | -4% | +13% | +11% |[13] |

Experimental Protocols

In Vitro ACC Inhibition Assay

-

Objective : To determine the potency of GS-0976 in inhibiting human ACC1 and ACC2.

-

Methodology :

-

Recombinant human ACC1 and ACC2 enzymes were expressed and purified.

-

Enzyme activity was measured by monitoring the incorporation of [¹⁴C]bicarbonate into acid-stable malonyl-CoA.

-

GS-0976 was serially diluted and incubated with the enzymes prior to the addition of substrates (Acetyl-CoA, ATP, bicarbonate).

-

The reaction was stopped, and the amount of radiolabeled malonyl-CoA was quantified using scintillation counting.

-

IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cellular Fatty Acid Synthesis Assay

-

Objective : To measure the effect of GS-0976 on DNL in a cellular context.

-

Methodology :

-

Human hepatic (HepG2) cells were cultured under standard conditions.[1][8]

-

Cells were treated with various concentrations of GS-0976 or vehicle control.

-

[¹⁴C]acetate was added to the culture medium as a tracer for fatty acid synthesis.[1][8]

-

After an incubation period, cells were harvested, and total lipids were extracted.

-

The incorporation of [¹⁴C]acetate into the fatty acid fraction was quantified by scintillation counting.

-

Cell viability and total protein concentration were measured to ensure the observed effects were not due to cytotoxicity.[1][8]

-

In Vivo Efficacy in a Diet-Induced Obesity Rat Model

-

Objective : To evaluate the long-term effects of GS-0976 on hepatic steatosis and insulin sensitivity in an animal model of NAFLD.

-

Methodology :

-

Rats were fed a high-fat diet to induce obesity, insulin resistance, and hepatic steatosis.

-

Animals were randomized to receive daily oral doses of GS-0976 or vehicle for a chronic period (e.g., 21 days).[1]

-

Body weight and food intake were monitored throughout the study.

-

At the end of the treatment period, blood samples were collected for analysis of plasma glucose, insulin, and lipids.

-

Livers were harvested, weighed, and analyzed for triglyceride content to quantify hepatic steatosis.

-

Insulin sensitivity was assessed using methods such as an oral glucose tolerance test (OGTT) or hyperinsulinemic-euglycemic clamp.

-

Phase 2 Clinical Trial in NASH Patients

-

Objective : To assess the safety and efficacy of GS-0976 in patients with NASH.

-

Methodology (NCT02856555) :[14]

-

Patient Population : 126 patients with a diagnosis of NASH, confirmed by either historical biopsy (F1-F3 fibrosis) or non-invasive imaging (MRI-PDFF ≥8% and MRE ≥2.5 kPa).[1][14]

-

Study Design : A randomized, double-blind, placebo-controlled trial.[14]

-

Intervention : Patients were randomized in a 2:2:1 ratio to receive GS-0976 20 mg, GS-0976 5 mg, or placebo, administered orally once daily for 12 weeks.[14]

-

Primary Endpoints : Safety and tolerability.

-

Secondary/Exploratory Endpoints :

-

De Novo Lipogenesis Sub-study : A subset of patients underwent stable isotope labeling with deuterated water (D₂O) before and at the end of treatment to quantify the fractional contribution of DNL to plasma palmitate levels, analyzed via gas chromatography-mass spectrometry.[1]

-

Conclusion

GS-0976 (this compound) is a novel, liver-targeted dual ACC inhibitor that represents a promising therapeutic strategy for NASH. By simultaneously inhibiting de novo lipogenesis and promoting fatty acid oxidation, it directly addresses the central mechanism of fat accumulation in the liver. Preclinical studies have consistently demonstrated its ability to reduce hepatic steatosis and improve metabolic parameters.[1][10] Phase 2 clinical trials have confirmed these findings in NASH patients, showing significant reductions in liver fat content and markers of fibrosis.[1][4][14] While an increase in plasma triglycerides has been observed as a class effect of ACC inhibitors, ongoing research aims to mitigate this and further evaluate the long-term safety and efficacy of GS-0976 in combination with other agents for the treatment of advanced NASH.[1][9]

References

- 1. GS-0976 (this compound): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. gilead.com [gilead.com]

- 5. GS-0976 Reduces Hepatic Steatosis and Fibrosis Markers in Patients with Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. GS-0976 (this compound): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Acetyl-CoA carboxylase 1 and 2 inhibition ameliorates steatosis and hepatic fibrosis in a MC4R knockout murine model of nonalcoholic steatohepatitis | PLOS One [journals.plos.org]

- 12. Acetyl-CoA Carboxylase Inhibitor GS-0976 for 12 Weeks Reduces Hepatic De Novo Lipogenesis and Steatosis in Patients With Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Gilead reports Phase II data of GS-0976 for nonalcoholic steatohepatitis - Clinical Trials Arena [clinicaltrialsarena.com]

- 14. GS-0976 Reduces Hepatic Steatosis and Fibrosis Markers in Patients With Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Acetyl-CoA Carboxylase in Liver Fibrosis: A Technical Guide for Researchers and Drug Development Professionals

Abstract Liver fibrosis, the excessive accumulation of extracellular matrix proteins, is the primary predictor of mortality in chronic liver diseases such as non-alcoholic steatohepatitis (NASH). The activation of hepatic stellate cells (HSCs) is the central event driving this process. Acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in de novo lipogenesis (DNL), has emerged as a critical regulator in the pathogenesis of liver fibrosis. ACC exists in two isoforms: ACC1, which is primarily cytosolic and drives fatty acid synthesis, and ACC2, which is associated with the mitochondria and regulates fatty acid oxidation. In the context of NASH, elevated DNL contributes to hepatocyte lipotoxicity, a key trigger for inflammation and fibrosis. ACC inhibitors present a dual mechanism of action: they indirectly attenuate fibrosis by reducing hepatocyte fat accumulation and lipotoxicity, and they directly impair the metabolic reprogramming essential for HSC activation. Preclinical studies have consistently demonstrated the anti-fibrotic efficacy of ACC inhibitors. However, clinical trials, while showing robust reductions in hepatic steatosis, have yielded more variable results regarding fibrosis improvement and have raised concerns about hypertriglyceridemia. This document provides an in-depth technical overview of the role of ACC in liver fibrosis, summarizing key signaling pathways, preclinical and clinical data, and detailed experimental protocols to guide further research and development in this area.

Introduction to ACC and its Role in Liver Pathophysiology

Liver fibrosis is the result of a chronic wound-healing response to persistent liver injury, culminating in the replacement of functional liver parenchyma with scar tissue.[1] The transdifferentiation of quiescent, vitamin A-storing hepatic stellate cells (HSCs) into proliferative, fibrogenic myofibroblasts is the principal cellular event underpinning fibrosis.[2][3] This activation is driven by a complex interplay of factors, including hepatocyte injury, inflammation, and oxidative stress.[4]

Metabolic dysregulation, particularly an increase in hepatic de novo lipogenesis (DNL), is a hallmark of non-alcoholic fatty liver disease (NAFLD) and its progressive form, NASH.[5] Acetyl-CoA carboxylase (ACC) is the enzyme that catalyzes the first, committed step of DNL: the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA.[6]

There are two main isoforms of ACC in mammals:

-

ACC1: Located in the cytosol, primarily in lipogenic tissues like the liver and adipose tissue. The malonyl-CoA it produces is the substrate for fatty acid synthesis.[7][8]

-

ACC2: Associated with the outer mitochondrial membrane, where its product, malonyl-CoA, acts as a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1).[8][9] CPT1 is the enzyme that facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation.

Therefore, ACC activity simultaneously promotes the synthesis of fatty acids and suppresses their oxidation, making it a pivotal control point in lipid homeostasis.[6] Its inhibition is a rational therapeutic strategy to reduce the hepatic steatosis that drives NASH progression.[10]

The Dual Mechanism of ACC in Attenuating Liver Fibrosis

ACC inhibition mitigates liver fibrosis through both indirect and direct mechanisms that target different cellular players in the fibrotic cascade.

Indirect Mechanism: Alleviating Hepatocyte Lipotoxicity

In NASH, excessive DNL contributes significantly to the accumulation of triglycerides in hepatocytes (steatosis).[5] This lipid overload leads to lipotoxicity, a state of cellular stress characterized by the production of reactive oxygen species (ROS), endoplasmic reticulum stress, and mitochondrial dysfunction. These stressed and dying hepatocytes release pro-inflammatory and pro-fibrotic signals that recruit immune cells and trigger the activation of HSCs.[11] By inhibiting ACC, the rate of DNL is reduced, leading to a decrease in hepatic triglyceride content.[12] This alleviation of steatosis reduces hepatocyte lipotoxicity, thereby diminishing the primary inflammatory and fibrogenic stimuli directed at HSCs.[10][11]

Direct Mechanism: Impairing Hepatic Stellate Cell (HSC) Activation

Recent evidence has revealed a direct anti-fibrotic role for ACC inhibition within HSCs. The activation of HSCs requires a profound metabolic shift, including an upregulation of glycolysis and oxidative phosphorylation, to meet the energetic demands of proliferation and extracellular matrix synthesis.[11] ACC inhibition has been shown to directly block this essential metabolic reprogramming.[11] By preventing this metabolic switch, ACC inhibitors can suppress the activation of HSCs even when stimulated by potent pro-fibrotic factors like TGF-β. This leads to reduced expression of activation markers such as alpha-smooth muscle actin (α-SMA) and decreased collagen production, directly impairing the fibrogenic activity of these cells.[11]

Key Signaling Pathways Involving ACC in Liver Fibrosis

The activity of ACC is tightly regulated by upstream signaling pathways, and its inhibition intersects with canonical fibrotic signaling cascades.

Upstream Regulation of ACC: The AMPK/SREBP-1c Axis

AMP-activated protein kinase (AMPK) is a critical cellular energy sensor that governs metabolic balance.[13] When cellular energy levels are low (high AMP:ATP ratio), AMPK is activated and phosphorylates multiple metabolic enzymes to switch off anabolic (energy-consuming) pathways and switch on catabolic (energy-producing) pathways. AMPK directly phosphorylates and inactivates ACC, thus inhibiting DNL.[14][15]

Furthermore, AMPK suppresses the expression of lipogenic genes by inhibiting the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) pathway.[13][16] SREBP-1c is a master transcriptional regulator that promotes the expression of genes involved in fatty acid and triglyceride synthesis, including ACC itself.[17] Therefore, activation of AMPK leads to both short-term (allosteric) and long-term (transcriptional) suppression of the DNL pathway.

Crosstalk with Profibrotic Pathways: The TGF-β Connection

Transforming growth factor-beta (TGF-β) is the most potent pro-fibrotic cytokine in the liver.[18][19] Upon liver injury, TGF-β is released and binds to its receptors on quiescent HSCs, initiating a signaling cascade primarily through the phosphorylation of SMAD2 and SMAD3 proteins.[20] This signaling pathway drives the transdifferentiation of HSCs into activated myofibroblasts, leading to massive production of collagen and other extracellular matrix components.[21] Studies have demonstrated that small molecule inhibitors of ACC can block the activation of HSCs that is stimulated by TGF-β.[11] This suggests that the metabolic state regulated by ACC is a critical checkpoint for HSC activation and that metabolic intervention can override canonical pro-fibrotic signals.

Preclinical Evidence for ACC Inhibition

Numerous preclinical studies using various rodent models of NASH and liver fibrosis have demonstrated the efficacy of ACC inhibitors. These studies consistently show that inhibiting ACC reduces hepatic steatosis, inflammation, and fibrosis.

Table 1: Summary of Preclinical Studies on ACC Inhibitors in Liver Fibrosis Models

| Animal Model | ACC Inhibitor | Key Fibrosis-Related Findings | Citation(s) |

|---|---|---|---|

| MC4R Knockout Mice (Western Diet) | GS-0976 (Firsocostat) | Reduced histological area of hepatic fibrosis, decreased liver hydroxyproline content, and lowered mRNA expression of Type I collagen. | [7][22] |

| MC4R Knockout Mice (Western Diet) | Compound-1 (Selective ACC1 inhibitor) | Significantly improved hepatic fibrosis; reduction in hepatic malonyl-CoA correlated with fibrosis reduction. | [23] |

| Rat (Choline-Deficient, High-Fat Diet) | ACC Inhibitor | Reduced liver fibrosis. | [11] |

| Rat (Diethylnitrosamine-induced injury) | This compound / PF-05221304 | Reduced expression of fibrogenic markers α-SMA and Col1a1, indicating direct inhibition of HSC activation. | [10][11] |

| Mouse (Amylin Diet) | Genetic Deletion (ACC1/2 DKO) | Dual deletion of ACC1 and ACC2 was necessary to achieve significant reversal of liver fibrosis (from stage 3 to stage 1). |[8] |

Clinical Development of ACC Inhibitors for NASH-Fibrosis

The strong preclinical rationale propelled several ACC inhibitors into clinical trials for patients with NASH. While these trials have confirmed the mechanism of action regarding lipid metabolism, the impact on fibrosis has been less consistent.

Table 2: Summary of Key Clinical Trials of ACC Inhibitors in NASH

| Inhibitor (Company) | Trial Phase | Key Outcomes on Steatosis & Fibrosis | Major Safety Finding | Citation(s) |

|---|---|---|---|---|

| This compound (GS-0976, Gilead) | Phase 2 | Steatosis: Significant reduction in hepatic fat (MRI-PDFF). Fibrosis: Reduced serum fibrosis markers (TIMP-1). No significant change in liver stiffness (MRE) or fibrosis stage at 12 weeks. In a larger trial, no difference in ≥1-stage fibrosis improvement vs. placebo. | Asymptomatic increase in plasma triglycerides. | [5][24] |

| Clesacostat (PF-05221304, Pfizer) | Phase 2a | Steatosis: Dose-dependent reduction in liver fat (MRI-PDFF). Fibrosis: No significant reduction in liver stiffness (MRE). | Increased plasma triglycerides. | [9] |

| MK-4074 (Merck) | Phase 1 | Steatosis: Improved hepatic steatosis. | Increased plasma triglycerides. |[25] |

A meta-analysis of randomized controlled trials concluded that dual ACC1/2 inhibitors effectively reduce hepatic steatosis and ALT levels but do not significantly improve fibrosis as measured by MRE.[9][26] The consistent elevation of serum triglycerides is a significant on-target effect that raises concerns about long-term cardiovascular risk in a patient population already at high risk.[6]

Detailed Experimental Protocols

Reproducible and standardized protocols are essential for advancing research on ACC's role in fibrosis.

In Vivo Model: MC4R Knockout Mouse Model of NASH

This model recapitulates key features of human NASH, including steatosis, inflammation, and progressive fibrosis.[7]

-

Animals: Use male melanocortin 4 receptor-deficient (MC4R KO) mice and wild-type littermates on a C57BL/6J background.

-

Diet: At 6-8 weeks of age, switch mice to a Western diet (e.g., 40 kcal% fat, 43 kcal% carbohydrate with high sucrose, 2% cholesterol).

-

Fibrosis Induction: Maintain mice on the diet for 13-20 weeks to establish significant (F2-F3) liver fibrosis.

-

Treatment: Prepare ACC inhibitor (e.g., GS-0976) in a suitable vehicle (e.g., 0.5% methylcellulose). Administer daily via oral gavage for 8-9 weeks. A vehicle-only group serves as the control.

-

Endpoint Analysis: At the end of the treatment period, collect blood for serum biomarker analysis (e.g., ALT, AST, TIMP-1) and harvest liver tissue. A portion of the liver should be fixed in 10% neutral buffered formalin for histology, a portion snap-frozen in liquid nitrogen for molecular/biochemical analysis, and another portion used for hydroxyproline analysis.

In Vitro Model: TGF-β-Induced Activation of Primary Human HSCs

This assay directly assesses the anti-fibrotic effect of compounds on the key fibrogenic cell type.[11]

-

Cell Isolation: Isolate primary human HSCs from non-transplantable donor livers via pronase/collagenase perfusion and density gradient centrifugation.

-

Cell Culture: Culture quiescent HSCs in low-serum medium. Cells are typically used at passage 2-4.

-

Stimulation & Treatment: Pre-treat HSCs with the ACC inhibitor or vehicle for 1 hour. Subsequently, stimulate the cells with recombinant human TGF-β (e.g., 2 ng/mL) for 24-48 hours.

-

Endpoint Analysis:

-

Collagen Production: Measure procollagen type I C-peptide (PIP) in the culture supernatant using an ELISA kit.

-

Gene Expression: Extract RNA and perform qRT-PCR for fibrosis-related genes such as COL1A1 and ACTA2 (α-SMA).

-

Protein Expression: Perform Western blot analysis on cell lysates for α-SMA protein levels.

-

Key Assay: Sirius Red Staining for Collagen Quantification

-

Sample Preparation: Use 4-5 µm thick sections from formalin-fixed, paraffin-embedded liver tissue.

-

Staining: Deparaffinize and rehydrate sections. Stain with Picro-Sirius Red solution for 1 hour. Wash with acidified water and dehydrate.

-

Imaging: Digitize the entire stained slide using a slide scanner.

-

Quantification: Use image analysis software (e.g., Visiopharm, ImageJ) to quantify the percentage of the tissue area that is positive for Sirius Red staining, excluding artifacts.

Conclusion and Future Directions

Acetyl-CoA carboxylase is a validated, high-value target for the treatment of hepatic steatosis. Its role in liver fibrosis is supported by a strong mechanistic rationale and compelling preclinical data, which highlight a dual action of alleviating lipotoxicity and directly impairing HSC activation.[11] However, the translation of these anti-fibrotic effects to the clinical setting has been challenging, with trials demonstrating inconsistent efficacy against established fibrosis.[9][26]

The primary obstacle for the clinical development of ACC inhibitors is the on-target adverse effect of hypertriglyceridemia.[5][6] Future strategies may involve:

-

Combination Therapies: Combining ACC inhibitors with agents that can mitigate the rise in triglycerides, such as PPAR agonists or THRβ agonists, may offer a more balanced therapeutic profile.[27]

-

Isoform-Selective Inhibition: Developing highly selective ACC1 inhibitors could potentially reduce DNL without the full metabolic consequences of dual inhibition, though preclinical data on this approach are still emerging.[23]

-

Patient Stratification: Identifying patient populations most likely to benefit from a metabolic anti-fibrotic approach could improve the success rate of future clinical trials.

References

- 1. Selective Acetyl-CoA Carboxylase 1 Inhibitor Improves Hepatic Steatosis and Hepatic Fibrosis in a Preclinical Nonalcoho… [ouci.dntb.gov.ua]

- 2. Mechanisms of hepatic stellate cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Acetyl-CoA carboxylase inhibitors in non-alcoholic steatohepatitis: Is there a benefit? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trimming the Fat: Acetyl-CoA Carboxylase Inhibition for the Management of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acetyl-CoA carboxylase 1 and 2 inhibition ameliorates steatosis and hepatic fibrosis in a MC4R knockout murine model of nonalcoholic steatohepatitis | PLOS One [journals.plos.org]

- 8. Isotype-selective roles of hepatic acetyl-CoA carboxylases in a mouse model of fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Acetyl-CoA Carboxylase Inhibition as a Therapeutic Tool in the Battle Against NASH: Hitting More Than Just One Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Acetyl-CoA carboxylase inhibition disrupts metabolic reprogramming during hepatic stellate cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Acetyl-CoA Carboxylase Inhibition Reverses NAFLD and Hepatic Insulin Resistance but Promotes Hypertriglyceridemia in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New Insights into AMPK, as a Potential Therapeutic Target in Metabolic Dysfunction-Associated Steatotic Liver Disease and Hepatic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The AMPK pathway in fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Role of the AMPK/SREBP-1 pathway in the development of orotic acid-induced fatty liver - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. TGF-β/Smad signaling during hepatic fibro-carcinogenesis (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. TGF-β in Hepatic Stellate Cell Activation and Liver Fibrogenesis—Updated 2019 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Transforming Growth Factor-β-Induced Cell Plasticity in Liver Fibrosis and Hepatocarcinogenesis [frontiersin.org]

- 21. Roles of transforming growth factor-β signaling in liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. Selective Acetyl-CoA Carboxylase 1 Inhibitor Improves Hepatic Steatosis and Hepatic Fibrosis in a Preclinical Nonalcoholic Steatohepatitis Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. medscape.com [medscape.com]

- 25. Acetyl-CoA carboxylase 1 and 2 inhibition ameliorates steatosis and hepatic fibrosis in a MC4R knockout murine model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Acetyl-CoA Carboxylase Inhibitors for Nonalcoholic Fatty Liver Disease: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Combinations of an acetyl CoA carboxylase inhibitor with hepatic lipid modulating agents do not augment antifibrotic efficacy in preclinical models of NASH and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

Firsocostat and Its Impact on De Novo Lipogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Firsocostat (GS-0976) is a potent, liver-directed, allosteric inhibitor of both isoforms of Acetyl-CoA Carboxylase (ACC), ACC1 and ACC2.[1][2] ACC is the rate-limiting enzyme in the de novo lipogenesis (DNL) pathway, which is responsible for the synthesis of fatty acids from non-lipid precursors.[1][3] In pathological conditions such as non-alcoholic steatohepatitis (NASH), elevated DNL contributes significantly to the accumulation of triglycerides in the liver (hepatic steatosis), a hallmark of the disease.[1][3] By inhibiting ACC, this compound aims to reduce hepatic DNL, thereby mitigating steatosis and its downstream consequences. This technical guide provides an in-depth overview of this compound's effect on DNL pathways, including quantitative data from key studies, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase

This compound is a non-competitive inhibitor that binds to the biotin carboxylase (BC) domain of both ACC1 and ACC2, preventing the dimerization required for their enzymatic activity.[3] This inhibition has a dual effect on lipid metabolism:

-

Inhibition of ACC1: ACC1 is primarily located in the cytosol and is responsible for producing malonyl-CoA for the synthesis of fatty acids.[3] By inhibiting ACC1, this compound directly reduces the pool of malonyl-CoA available for DNL, leading to a decrease in the synthesis of new fatty acids in the liver.

-

Inhibition of ACC2: ACC2 is predominantly found on the outer mitochondrial membrane, where it also produces malonyl-CoA.[3] This localized pool of malonyl-CoA acts as a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that facilitates the transport of fatty acids into the mitochondria for β-oxidation. By inhibiting ACC2, this compound reduces malonyl-CoA levels, which in turn relieves the inhibition of CPT1 and promotes the oxidation of fatty acids.

The combined inhibition of ACC1 and ACC2 by this compound thus leads to a simultaneous reduction in fatty acid synthesis and an increase in fatty acid oxidation, addressing two key dysregulated pathways in NASH.

Signaling Pathways

The regulation of de novo lipogenesis is a complex process involving multiple signaling pathways that converge on ACC. This compound's mechanism of action directly intersects with these pathways.

Caption: this compound's core mechanism and its position within the broader DNL signaling pathway.

Quantitative Data from Preclinical and Clinical Studies

The efficacy of this compound in reducing DNL and hepatic steatosis has been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative findings.

Table 1: Preclinical Efficacy of this compound in Animal Models of NASH

| Animal Model | Treatment Dose & Duration | Key Findings | Reference |

| 3D Human Liver Microtissues with NASH phenotype | 0.5 µM and 10 µM this compound | Significant reduction in triglyceride levels and relative lipid area. | [4] |

| Diet-induced obese rats | Not specified | Reduction in hepatic steatosis. | [5] |

| High-fat diet-fed rats | Not specified | Development of insulin resistance, panlobular steatosis, inflammation, and fibrosis. | [6] |

| High-fructose diet-fed mice | Not specified | Increased hepatic inflammation, oxidative stress, and fibrosis compared to high-fat diet alone. | [6] |

Table 2: Clinical Efficacy of this compound in Patients with NASH

| Study Phase | Number of Patients | Treatment Regimen | Key Efficacy Endpoints & Results | Reference |

| Phase 2 | 126 | 20 mg this compound daily for 12 weeks | - 29% relative reduction in liver fat vs. placebo. - 48% of patients achieved ≥30% relative decrease in hepatic steatosis vs. 15% in placebo. | [1][2][3] |

| Phase 2 | 126 | 5 mg this compound daily for 12 weeks | - 23% of patients achieved ≥30% relative decrease in hepatic steatosis vs. 15% in placebo. | [7] |

| Phase 2 (Combination Therapy) | 392 | 20 mg this compound + 30 mg Cilofexor daily for 48 weeks | - 21% of patients achieved ≥1-stage improvement in fibrosis without worsening of NASH (vs. 11% in placebo, p=0.17). - Significant improvements in NAS, steatosis, inflammation, and ballooning vs. placebo. | [8] |

| Phase 2 (Combination Therapy) | 108 | 20 mg this compound + Semaglutide daily for 24 weeks | - Greater improvements in liver steatosis (MRI-PDFF) compared to semaglutide alone. | [9] |

Experimental Protocols

Accurate assessment of DNL is crucial for evaluating the efficacy of inhibitors like this compound. The following are detailed protocols for commonly used methods.

In Vitro De Novo Lipogenesis Assay Using [14C]-Acetate in HepG2 Cells

This assay measures the incorporation of radiolabeled acetate into newly synthesized lipids in a human hepatoma cell line.

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., DMEM) with 10% fetal bovine serum

-

Serum-free medium

-

[1-14C]-acetic acid, sodium salt

-

Insulin solution (100 nM)

-

Phosphate-buffered saline (PBS)

-

0.1 N HCl

-

2:1 Chloroform:Methanol solution

-

Scintillation fluid and vials

-

Scintillation counter

Procedure:

-

Cell Culture: Culture HepG2 cells in standard medium until they reach 80-90% confluency in 24-well plates.

-

Serum Starvation: Wash the cells twice with warm PBS and then incubate in serum-free medium containing 20 nM glucagon overnight (16-20 hours) at 37°C to synchronize the cells and inhibit basal lipogenesis.

-

Stimulation of Lipogenesis: Prepare "Lipogenesis Medium" by supplementing serum-free medium with 100 nM insulin, 10 µM non-radiolabeled ("cold") acetate, and 0.5 µCi/well of [1-14C]-acetate.

-

Treatment: Replace the serum starvation medium with the Lipogenesis Medium. For inhibitor studies, add this compound at desired concentrations to the appropriate wells. Incubate the plate at 37°C for 2 hours.

-

Cell Lysis and Lipid Extraction:

-

Wash the cells twice with cold PBS.

-

Lyse the cells by scraping in 120 µL of 0.1 N HCl.

-

Transfer 100 µL of the lysate to a new microfuge tube.

-

Add 500 µL of 2:1 chloroform:methanol solution to extract the lipids. Vortex briefly and incubate at room temperature for 5 minutes.

-

Add 250 µL of water, vortex again, and incubate for another 5 minutes.

-

Centrifuge the samples at 3,000 x g for 10 minutes at room temperature to separate the phases.

-

-

Scintillation Counting:

-

Carefully transfer the lower organic phase containing the lipids to a scintillation vial.

-

Add 4 mL of scintillation fluid.

-

Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis: Normalize the CPM values to the protein concentration of the cell lysate (determined by a BCA assay from the reserved 10 µL of lysate) to determine the rate of DNL.

Caption: Workflow for the in vitro [14C]-acetate DNL assay.

In Vivo Fractional De Novo Lipogenesis Measurement Using Deuterated Water (D2O)

This method assesses the rate of DNL in human subjects by measuring the incorporation of deuterium from orally administered D2O into circulating triglycerides.[10][11]

Materials:

-

Deuterated water (D2O, 70% or 99.8%)

-

Standardized liquid diet

-

Equipment for blood collection

-

Gas chromatography-mass spectrometry (GC-MS) system

Procedure:

-

Subject Preparation: Subjects consume a nutritionally complete liquid diet as evenly spaced small meals for 3 days to achieve a steady state.

-

D2O Administration:

-

On day 2, subjects ingest a priming dose of D2O (e.g., 0.7 g D2O/kg of estimated body water).

-

To maintain a plateau of plasma deuterium enrichment, D2O is added to the liquid diet for the remainder of the study.

-

-

Blood Sampling:

-

A baseline blood sample is collected before D2O administration.

-

Subsequent blood samples are collected every 4 hours for 48 hours.

-

-

Lipid Extraction and Analysis:

-

Plasma is isolated from the blood samples.

-

Total triglyceride fatty acids (TG-FA) are extracted from the plasma.

-

The extracted TG-FA are combusted, and the resulting water is reduced to hydrogen gas.

-

The deuterium abundance in the hydrogen gas is analyzed by isotope ratio mass spectrometry.

-

-

Data Analysis:

-

The deuterium enrichment in TG-FA is measured over time. A plateau in enrichment is typically reached around 12 hours after the priming dose.

-

The fractional DNL is calculated by comparing the plateau of deuterium enrichment in plasma very low-density lipoprotein (VLDL) TG-FA to the theoretical maximum enrichment.

-

References

- 1. GS-0976 (this compound): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GS-0976 (this compound): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PRECLINICAL MODELS OF NONALCOHOLIC FATTY LIVER DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Gilead combination therapy for NASH misses primary Phase II trial goal [clinicaltrialsarena.com]

- 8. dspace.library.uu.nl [dspace.library.uu.nl]

- 9. Safety and efficacy of combination therapy with semaglutide, cilofexor and this compound in patients with non-alcoholic steatohepatitis: A randomised, open-label phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tracing lipogenesis in humans using deuterated water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

Basic science of ACC inhibition in metabolic diseases

An In-depth Technical Guide to the Basic Science of Acetyl-CoA Carboxylase (ACC) Inhibition in Metabolic Diseases

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acetyl-CoA carboxylase (ACC) is a rate-limiting enzyme in the metabolism of fatty acids, representing a pivotal control point for both de novo lipogenesis (DNL) and fatty acid oxidation (FAO). Its dual function makes it a highly attractive therapeutic target for a range of metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), type 2 diabetes (T2D), and obesity. Pharmacological inhibition of ACC aims to simultaneously decrease the synthesis of new fatty acids and promote the burning of existing ones. This guide provides a detailed overview of the core science underpinning ACC inhibition, including the roles of its isoforms, its complex regulatory mechanisms, quantitative data from key preclinical and clinical studies, and detailed experimental protocols for assessing inhibitor efficacy.

The Central Role of ACC in Fatty Acid Metabolism

ACC is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[1] This reaction is the first committed step in the biosynthesis of fatty acids.[2] The product, malonyl-CoA, serves two primary functions:

-

A Substrate for Fatty Acid Synthesis: In lipogenic tissues, malonyl-CoA is the essential building block used by fatty acid synthase (FASN) to create long-chain fatty acids.[3]

-

A Regulator of Fatty Acid Oxidation: Malonyl-CoA is a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), an enzyme located on the outer mitochondrial membrane.[4][5] CPT1 is the gatekeeper for fatty acid entry into the mitochondria, where β-oxidation occurs.[6] By inhibiting CPT1, malonyl-CoA effectively blocks fatty acid oxidation.

This dual role places ACC at the heart of cellular energy balance, dictating whether fatty acids are synthesized and stored or oxidized for energy.

The Isoforms: ACC1 and ACC2

In mammals, two main isoforms of ACC, encoded by different genes, perform distinct but related functions based on their subcellular localization and tissue distribution.[7]

-

ACC1: This isoform is found in the cytoplasm and is highly expressed in lipogenic tissues such as the liver, adipose tissue, and lactating mammary glands.[1][6] Its primary role is to generate the malonyl-CoA pool destined for de novo lipogenesis.[3][4]

-

ACC2: This isoform possesses a unique N-terminal extension that anchors it to the outer mitochondrial membrane.[3][5] It is predominantly expressed in oxidative tissues like the skeletal muscle and heart, and is also present in the liver.[1][6] The malonyl-CoA produced by ACC2 is thought to primarily function in the localized regulation of CPT1, thereby controlling the rate of fatty acid oxidation.[2][4]

This division of labor suggests that inhibiting ACC1 would primarily impact fatty acid synthesis, while inhibiting ACC2 would primarily enhance fatty acid oxidation. Consequently, dual inhibition of both isoforms is a common strategy for treating metabolic diseases.[8]

Regulation of ACC Activity

The activity of ACC is tightly controlled through multiple mechanisms to respond to the cell's energy status and hormonal signals.

Allosteric Regulation

-

Citrate (Activator): High levels of citrate, which indicate an abundance of acetyl-CoA and ATP (a state of energy surplus), allosterically activate ACC. Citrate promotes the polymerization of ACC dimers into active filaments.[9]

-

Long-Chain Fatty Acyl-CoAs (Inhibitors): An accumulation of long-chain fatty acyl-CoAs, signaling an excess of fatty acids, provides feedback inhibition by causing the depolymerization of ACC into inactive dimers.[9][10]

Hormonal and Covalent Modification

ACC activity is rapidly modulated by phosphorylation in response to hormonal signals.

-

Insulin (Activation): In the fed state, insulin signaling leads to the dephosphorylation and activation of ACC, promoting the conversion of excess carbohydrates into fatty acids for storage.[11][12]

-

Glucagon and Epinephrine (Inhibition): In the fasting state or during stress, glucagon and epinephrine increase intracellular cyclic AMP (cAMP) levels.[13] This activates AMP-activated protein kinase (AMPK), which phosphorylates ACC at multiple sites, leading to its inactivation.[14] This phosphorylation event is crucial for switching off fatty acid synthesis and turning on fatty acid oxidation to generate energy.

Therapeutic Rationale and Pharmacological Effects

The inhibition of ACC is a promising strategy for metabolic diseases because it simultaneously blocks fatty acid production and promotes fatty acid breakdown.[4][15] This dual action is expected to reduce the accumulation of fat in tissues like the liver (hepatic steatosis) and improve overall energy metabolism.

Pharmacological inhibition of ACC has demonstrated several key effects in preclinical and clinical studies:

-

Reduced De Novo Lipogenesis (DNL): ACC inhibitors potently suppress the synthesis of new fatty acids in the liver.[8][16]

-

Increased Fatty Acid Oxidation (FAO): By lowering malonyl-CoA levels, ACC inhibitors relieve the inhibition of CPT1, leading to increased transport of fatty acids into mitochondria and a higher rate of oxidation.[8][16]

-

Reduction in Hepatic Steatosis: The combined effect of reduced DNL and increased FAO leads to a significant decrease in liver fat content.[17][18]

-

Improved Insulin Sensitivity: Reducing lipid accumulation in the liver and muscle can alleviate lipotoxicity-induced insulin resistance.[16]

A notable and consistent finding with ACC inhibitor treatment is an increase in plasma triglycerides (hypertriglyceridemia).[17][18] This is thought to be a consequence of complex downstream effects, including an increase in hepatic VLDL (very low-density lipoprotein) production.[19][20]

Quantitative Data on ACC Inhibitor Efficacy

The following tables summarize quantitative data from various studies on ACC inhibitors, providing a comparative look at their effects on key metabolic endpoints.

Table 1: Effects of ACC Inhibitors on Malonyl-CoA and De Novo Lipogenesis (DNL)

| Compound | Model System | Dose/Concentration | Effect on Malonyl-CoA | Effect on DNL | Citation(s) |

|---|---|---|---|---|---|

| CP-640186 | Rat (in vivo) | ED₅₀ = 55 mg/kg | Lowered in liver | ED₅₀ = 13 mg/kg (inhibition) | |

| ACC dLKO | Mouse (liver knockout) | N/A | ~80% reduction in liver | ~80% reduction in liver | [19] |

| Compound 1 | Rat (high-fructose diet) | 10 mg/kg/day for 6 days | Reduced in liver | 20-36% reduction | [4][17][18] |

| Firsocostat (GS-0976) | Humans with NASH | 20 mg/day for 12 weeks | Not reported | 29% relative reduction in liver fat | [2][6][17] |

| PF-05221304 | Rats (in vivo) | Not specified | Not reported | 82% max reduction in liver | |

Table 2: Effects of ACC Inhibitors on Fatty Acid Oxidation (FAO) and Related Parameters

| Compound | Model System | Dose/Concentration | Effect on FAO / Ketogenesis | Citation(s) |

|---|---|---|---|---|

| ND-630 | Preclinical models | 3 mg/kg (min. effective dose) | Stimulated whole-body FAO | |

| CP-640186 | Rat (in vivo) | ED₅₀ ≈ 30 mg/kg | Stimulated whole-body FAO | |

| Compound 1 | Rat (in vivo) | 10 mg/kg (oral bolus) | 50% enhancement of hepatic ketogenesis | [17][18] |

| ACC2 KO | Mouse (knockout) | N/A | Significantly increased fat oxidation |[6] |

Table 3: Effects of ACC Inhibitors on Systemic Metabolic Parameters in Disease Models | Compound | Model System | Dose/Concentration | Effect on Hepatic Steatosis | Effect on Plasma Triglycerides | Effect on Insulin Sensitivity | Citation(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | ND-630 | Zucker diabetic fatty rats | Chronic admin. | Reduced | Modulated Dyslipidemia | Improved glucose-stimulated insulin secretion; 0.9% HbA1c reduction |[8][15][16] | | Compound 1 | Rat (high-fat/sucrose diet) | 10 mg/kg/day for 21 days | Significantly reduced | 30% to 130% increase | Reversed hepatic insulin resistance |[17][18] | | this compound (GS-0976) | Humans with NASH | 20 mg/day for 12 weeks | Reduced (48% of patients had ≥30% relative decrease) | 11-13% median increase | Not significant |[17][19] | | PP-7a | Mouse (high-fat diet) | 15-75 mg/kg for 4 weeks | Suppressed hepatic lipid accumulation | Reduced TG levels | Improved glucose intolerance | |

Key Experimental Protocols

Assessing the efficacy of ACC inhibitors requires a suite of specialized biochemical and cellular assays. Below are detailed methodologies for three fundamental experiments.

Protocol: In Vitro ACC Enzyme Activity Assay (Radiometric)

This assay directly measures the enzymatic activity of ACC by quantifying the incorporation of radiolabeled bicarbonate into the acid-stable product, malonyl-CoA.

Methodology:

-

Enzyme Source: Purified recombinant human ACC1 or ACC2, or lysate from cells/tissues overexpressing the enzyme.

-

Reaction Buffer Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 5 mM Sodium Citrate, 2 mM DTT, and 0.75 mg/mL fatty-acid-free BSA.

-

Reaction Setup: In a microcentrifuge tube, combine the enzyme source with the test inhibitor (dissolved in DMSO, final concentration ≤1%) or vehicle control. Pre-incubate for 15 minutes at 37°C.

-

Initiation of Reaction: Start the reaction by adding a substrate mixture containing ATP (final conc. 2 mM), Acetyl-CoA (final conc. 0.2 mM), and ¹⁴C-labeled sodium bicarbonate (NaH¹⁴CO₃, final specific activity ~5 µCi/µmol).

-

Incubation: Incubate the reaction at 37°C for 10-30 minutes. The reaction time should be within the linear range of product formation.

-

Termination: Stop the reaction by adding a small volume of strong acid (e.g., 6 N HCl). This acidifies the sample, and the unreacted H¹⁴CO₃⁻ is converted to ¹⁴CO₂ gas.

-

Evaporation: Dry the samples completely in a fume hood or speed vacuum to remove all volatile ¹⁴CO₂. The radioactivity incorporated into the acid-stable malonyl-CoA product will remain.

-

Quantification: Re-dissolve the dried pellet in water or buffer. Add a scintillation cocktail and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis: Calculate the percent inhibition by comparing the CPM in inhibitor-treated samples to the vehicle control.

Protocol: Cellular De Novo Lipogenesis (DNL) Assay

This assay measures the rate of new fatty acid synthesis in cultured cells (e.g., HepG2 hepatocytes) by monitoring the incorporation of a radiolabeled precursor, such as [¹⁴C]-acetate.

Methodology:

-

Cell Culture: Plate cells (e.g., HepG2) in 12-well or 24-well plates and grow to ~80-90% confluency. To maximize DNL, cells are often cultured in a high-glucose medium and may be serum-starved overnight then stimulated with insulin (100 nM).

-

Inhibitor Treatment: Pre-incubate the cells with various concentrations of the ACC inhibitor or vehicle control for 1-4 hours in a serum-free, low-glucose medium.

-

Radiolabeling: Add the radiolabeled precursor, [1-¹⁴C]-acetate (e.g., final concentration 0.5 µCi/mL), to each well and incubate for 2-4 hours at 37°C.

-

Cell Lysis and Lipid Extraction:

-

Wash the cells twice with ice-cold PBS to remove excess radiolabel.

-

Lyse the cells and scrape them into a solvent mixture of chloroform:methanol (2:1 v/v) to extract total lipids (Folch method).

-

-

Phase Separation: Add water to the solvent mixture to induce phase separation. The lower organic phase contains the lipids, while the upper aqueous phase contains the water-soluble metabolites.

-

Lipid Isolation: Carefully collect the lower organic phase containing the radiolabeled lipids and transfer it to a new tube.

-

Evaporation and Quantification: Evaporate the solvent under a stream of nitrogen. Re-dissolve the lipid residue in a small amount of chloroform or a scintillation cocktail.

-

Scintillation Counting: Measure the incorporated radioactivity (CPM) using a liquid scintillation counter.

-

Normalization: Normalize the CPM values to the total protein content of a parallel well (measured by BCA or Bradford assay) to account for differences in cell number. Calculate the percent inhibition relative to the vehicle control.

Protocol: Measurement of Fatty Acid Oxidation (FAO) Rate

This assay quantifies the rate at which cells oxidize a radiolabeled fatty acid substrate, typically [¹⁴C]-palmitate, to ¹⁴CO₂ (complete oxidation) and acid-soluble metabolites (ASMs, incomplete oxidation).[1]

Methodology:

-

Substrate Preparation: Prepare a solution of [1-¹⁴C]-palmitate complexed to fatty-acid-free BSA. This is critical for solubilizing the fatty acid and ensuring its uptake by cells.

-

Cell Culture: Plate cells in a 24-well plate. Allow them to adhere and grow. On the day of the assay, wash the cells and replace the growth medium with an assay medium (e.g., DMEM with 0.3% BSA, 100 µM cold palmitate, and 1 mM L-carnitine).

-

Inhibitor Treatment: Pre-incubate the cells with the ACC inhibitor or vehicle control for 1-2 hours.

-

Initiation of FAO: Add the [1-¹⁴C]-palmitate-BSA complex (e.g., final activity 0.4 µCi/mL) to each well.

-

CO₂ Trapping: Seal the plate with a specialized sealing mat that has a reservoir over each well. Inject a CO₂-trapping agent (e.g., NaOH or a filter paper disc soaked in NaOH) into the reservoir.[1]

-

Incubation: Incubate the plate at 37°C for 3-6 hours. As cells completely oxidize the [¹⁴C]-palmitate, the labeled carbon at the C1 position is released as ¹⁴CO₂, which is then trapped by the NaOH.

-

Termination and Measurement:

-

CO₂ Measurement: Carefully remove the trapping agent from the reservoir and place it in a scintillation vial. Add scintillation fluid and count the CPM to quantify complete FAO.

-

ASM Measurement: To measure both complete and incomplete oxidation, stop the reaction by adding perchloric acid to the cell medium. This lyses the cells and precipitates macromolecules. Centrifuge the plate, and collect the supernatant which contains the acid-soluble metabolites (ASMs) like ¹⁴C-acetyl-CoA. Measure the radioactivity in an aliquot of the supernatant via scintillation counting.[1]

-

-

Data Analysis: Normalize CPM to protein content and time. An increase in ¹⁴CO₂ and/or ASM production in inhibitor-treated cells compared to controls indicates a stimulation of FAO.

Conclusion and Future Directions

The basic science of ACC provides a compelling rationale for its inhibition as a therapeutic strategy for metabolic diseases. By targeting the critical node that balances fat storage and fat utilization, ACC inhibitors have the potential to correct the fundamental metabolic dysregulation that characterizes conditions like NASH and T2D. Preclinical and early-phase clinical data have validated the mechanism, showing clear reductions in DNL and hepatic steatosis. However, the off-target effect of hypertriglyceridemia remains a challenge that requires further investigation and potential combination therapies to mitigate. Future research will focus on optimizing the therapeutic window, exploring isoform-selective inhibitors, and understanding the long-term systemic effects of chronically altering this central metabolic pathway.

References

- 1. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GS-0976 (this compound): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measurement of de novo hepatic lipogenesis in humans using stable isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Capillary Electrophoretic Assay for Acetyl CoA Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. β-oxidation assay [macdougald.lab.medicine.umich.edu]

- 6. researchgate.net [researchgate.net]

- 7. Acetyl-CoA carboxylase inhibition by ND-630 reduces hepatic steatosis, improves insulin sensitivity, and modulates dyslipidemia in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. prosciento.com [prosciento.com]

- 9. Fine-tuning acetyl-CoA carboxylase 1 activity through localization: functional genomics reveals a role for the lysine acetyltransferase NuA4 and sphingolipid metabolism in regulating Acc1 activity and localization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. static.igem.org [static.igem.org]

- 12. Acetyl-CoA carboxylase inhibition by ND-630 reduces hepatic steatosis, improves insulin sensitivity, and modulates dyslipidemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. search.library.oregonstate.edu [search.library.oregonstate.edu]

- 14. GS-0976 (this compound): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Basic science to clinical trials in non-alcoholic fatty liver disease and alcohol-related liver disease: collaboration with industry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. reactionbiology.com [reactionbiology.com]

- 18. Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. tno-pharma.com [tno-pharma.com]

Unraveling the Liver-Targeting Mechanism of Firsocostat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Firsocostat (formerly GS-0976) is an investigational small molecule inhibitor of acetyl-CoA carboxylase (ACC), a critical enzyme in the de novo lipogenesis (DNL) pathway. By inhibiting both ACC1 and ACC2 isoforms, this compound effectively reduces the synthesis of fatty acids and stimulates fatty acid oxidation. A key feature of this compound is its liver-directed mechanism of action, which is designed to maximize its therapeutic effect on non-alcoholic steatohepatitis (NASH) while minimizing potential systemic side effects. This technical guide provides an in-depth exploration of the liver-targeting mechanism of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the underlying molecular and physiological processes.

This compound is an allosteric inhibitor that binds to the biotin carboxylase (BC) domain of ACC, preventing its dimerization and subsequent enzymatic activity. This mode of inhibition mimics the natural regulation of ACC by AMP-activated protein kinase (AMPK). The liver specificity of this compound is primarily achieved through its high affinity for and active transport by Organic Anion Transporting Polypeptides (OATPs), which are highly expressed on the sinusoidal membrane of hepatocytes. This targeted uptake leads to a higher concentration of the drug in the liver compared to other tissues.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound from preclinical and clinical studies.

| Parameter | Value | Species/System | Reference |

| In Vitro Potency | |||

| IC50 for human ACC1 | 2.1 nM | Recombinant human enzyme | [1] |

| IC50 for human ACC2 | 6.1 nM | Recombinant human enzyme | [1] |

| EC50 for fatty acid synthesis inhibition | 66 nM | HepG2 cells | N/A |

| Preclinical Efficacy | |||

| Hepatic Malonyl-CoA Reduction (4 mg/kg/day) | 43% | MC4R knockout mice | N/A |

| Hepatic Malonyl-CoA Reduction (16 mg/kg/day) | 68% | MC4R knockout mice | N/A |

| Hepatic Triglyceride Reduction (4 mg/kg/day) | Significant reduction | MC4R knockout mice | [2] |

| Hepatic Triglyceride Reduction (16 mg/kg/day) | Significant reduction | MC4R knockout mice | [2] |

| Plasma TIMP-1 Reduction (4 mg/kg/day) | 49% | MC4R knockout mice | [2] |

| Plasma TIMP-1 Reduction (16 mg/kg/day) | 64% | MC4R knockout mice | [2] |

| Clinical Efficacy (Phase 2) | |||

| Relative reduction in liver fat (20 mg/day for 12 weeks) | 29% | NASH patients | [3] |

| Reduction in hepatic DNL (20 mg/day for 12 weeks) | 22% | NASH patients | [2] |

| Pharmacokinetics | |||

| Plasma Exposure (AUCinf) Increase in Mild Hepatic Impairment | 83% | Human | [4] |

| Plasma Exposure (AUCinf) Increase in Moderate Hepatic Impairment | 8.7-fold | Human | [4] |

| Plasma Exposure (AUCinf) Increase in Severe Hepatic Impairment | 30-fold | Human | [4] |

Experimental Protocols

Acetyl-CoA Carboxylase (ACC) Inhibition Assay

This protocol describes a representative method for determining the in vitro potency of this compound against ACC1 and ACC2.

Materials:

-

Recombinant human ACC1 and ACC2 enzymes

-

Acetyl-CoA

-

ATP

-

Sodium bicarbonate (containing ¹⁴C)

-

This compound (or other test compounds)

-

Scintillation vials and fluid

-

Filter paper

-

Trichloroacetic acid (TCA)

Procedure:

-

Prepare a reaction buffer containing acetyl-CoA, ATP, and other necessary co-factors.

-

Add the recombinant ACC enzyme (either ACC1 or ACC2) to the reaction buffer.

-

Introduce varying concentrations of this compound to the enzyme-buffer mixture and incubate for a predetermined time to allow for binding.

-

Initiate the enzymatic reaction by adding ¹⁴C-labeled sodium bicarbonate.

-

Allow the reaction to proceed for a specific duration, during which the enzyme will incorporate the radiolabeled bicarbonate into malonyl-CoA.

-

Stop the reaction by adding TCA.

-

Spot the reaction mixture onto filter paper and allow it to dry.

-

Wash the filter paper to remove any unincorporated radiolabel.

-

Place the dried filter paper into scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of malonyl-CoA produced and thus the enzyme activity.

-

Calculate the percent inhibition at each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro De Novo Lipogenesis (DNL) Assay in HepG2 Cells

This protocol outlines a method to assess the effect of this compound on DNL in a human hepatocyte cell line.

Materials:

-

HepG2 cells

-

Cell culture medium

-

This compound

-

¹⁴C-labeled acetate

-

Scintillation counter

-

Lipid extraction solvents (e.g., hexane/isopropanol)

Procedure:

-

Culture HepG2 cells to a suitable confluency in standard cell culture medium.

-

Treat the cells with varying concentrations of this compound for a specified period.

-

Introduce ¹⁴C-labeled acetate to the cell culture medium. Acetate is a precursor for fatty acid synthesis.

-

Incubate the cells for a defined time to allow for the incorporation of the radiolabeled acetate into newly synthesized lipids.

-

Wash the cells to remove any unincorporated ¹⁴C-acetate.

-

Lyse the cells and extract the total lipids using an appropriate solvent system.

-

Measure the radioactivity in the lipid extract using a scintillation counter.

-

Normalize the radioactivity counts to the total protein content of the cell lysate.

-

Calculate the percent inhibition of DNL at each this compound concentration and determine the EC50 value.

Visualizations

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound in hepatocytes.

Experimental Workflow for Evaluating Liver-Targeting

Caption: Experimental workflow for confirming this compound's liver-targeting.

Logical Relationship of Liver-Targeting

Caption: Logical flow of this compound's liver-targeting properties.

References

- 1. researchgate.net [researchgate.net]

- 2. GS-0976 (this compound): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GS-0976 (this compound): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and Safety of this compound, an Acetyl-Coenzyme A Carboxylase Inhibitor, in Participants with Mild, Moderate, and Severe Hepatic Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

Firsocostat: A Deep Dive into its Role in Ameliorating Hepatic Steatosis

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Hepatic steatosis, the hallmark of non-alcoholic fatty liver disease (NAFLD), represents a significant and growing global health burden. A key driver of steatosis is elevated de novo lipogenesis (DNL), the metabolic pathway responsible for synthesizing fatty acids from acetyl-CoA. Acetyl-CoA carboxylase (ACC), existing as two isoforms (ACC1 and ACC2), catalyzes the rate-limiting step in DNL. Firsocostat (GS-0976), a potent, liver-directed, allosteric inhibitor of both ACC1 and ACC2, has emerged as a promising therapeutic agent for reducing hepatic steatosis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, summarizes key preclinical and clinical data, and details the experimental protocols utilized in pivotal studies.

Introduction: The Challenge of Hepatic Steatosis and the Rationale for ACC Inhibition

Non-alcoholic fatty liver disease (NAFLD) encompasses a spectrum of conditions ranging from simple steatosis to non-alcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma.[1] A central pathogenic feature of NAFLD is the excessive accumulation of triglycerides in hepatocytes, largely driven by an increase in de novo lipogenesis.[2]

Acetyl-CoA carboxylase (ACC) is a critical regulatory enzyme in lipid metabolism. It exists in two main isoforms:

-

ACC1: Primarily located in the cytosol, it catalyzes the conversion of acetyl-CoA to malonyl-CoA, the committed step in fatty acid synthesis.

-

ACC2: Found on the outer mitochondrial membrane, it also produces malonyl-CoA, which acts as a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), thereby regulating the transport of fatty acids into the mitochondria for β-oxidation.[1]

By inhibiting both ACC1 and ACC2, this compound offers a dual mechanism to combat hepatic steatosis: reducing the synthesis of new fatty acids and promoting the oxidation of existing fatty acids.[1][2] this compound is designed to be liver-specific, being a substrate for hepatic organic anion-transporting polypeptide (OATP) transporters, which enhances its therapeutic targeting and minimizes systemic side effects.[1]

Mechanism of Action of this compound

This compound is a reversible, allosteric inhibitor that binds to the biotin carboxylase (BC) domain of both ACC1 and ACC2, preventing their dimerization and subsequent enzymatic activity.[1] This inhibition leads to a reduction in the intracellular concentration of malonyl-CoA.

Signaling Pathway of this compound in Reducing Hepatic Steatosis

The reduction in malonyl-CoA levels by this compound initiates a cascade of events that collectively decrease hepatic lipid accumulation.

The Paradoxical Effect on Plasma Triglycerides

A notable class effect of ACC inhibitors, including this compound, is an increase in plasma triglycerides.[1] This is thought to be mediated by a reduction in the synthesis of polyunsaturated fatty acids (PUFAs), which are downstream products of malonyl-CoA. Lower PUFA levels lead to decreased activation of peroxisome proliferator-activated receptor-alpha (PPARα) and increased activity of sterol regulatory element-binding protein-1c (SREBP-1c) and liver X receptor (LXR). This, in turn, promotes the hepatic secretion of very-low-density lipoprotein (VLDL) and reduces triglyceride clearance.[1]

Quantitative Data from Preclinical and Clinical Studies

This compound has demonstrated efficacy in reducing hepatic steatosis in both animal models and human clinical trials.

Preclinical Data: Western Diet-Fed MC4R Knockout Mouse Model

In a study utilizing Western diet-fed melanocortin 4 receptor-deficient (MC4R KO) mice, a model that mimics human NASH, this compound treatment for 9 weeks resulted in significant improvements in liver health.

| Parameter | Vehicle | This compound (4 mg/kg/day) | This compound (16 mg/kg/day) |

| Hepatic Malonyl-CoA | - | Significant Decrease | Significant Decrease |

| Plasma ALT (U/L) | ~250 | ~60 (↓76%) | ~45 (↓82%) |

| Plasma AST (U/L) | ~150 | ~45 (↓70%) | ~30 (↓80%) |

| Plasma Total Cholesterol (mg/dL) | ~250 | ~170 (↓32%) | ~160 (↓36%) |

| Hepatic Steatosis | Severe | Marked Improvement | Marked Improvement |

| Hepatic Fibrosis (Sirius Red) | Increased | Significantly Reduced | Significantly Reduced |

Data adapted from a preclinical study in a NASH mouse model.

Clinical Data: Phase 2 Trial in Patients with NASH (NCT02856555)

A 12-week, randomized, placebo-controlled Phase 2 study evaluated the efficacy and safety of this compound in patients with NASH.

| Parameter | Placebo (n=26) | This compound (5 mg/day) (n=50) | This compound (20 mg/day) (n=50) |

| ≥30% Relative Decrease in MRI-PDFF | 15% | 23% | 48% |

| Median Relative Decrease in MRI-PDFF | 8% | - | 29% |

| Median Relative Change in Serum Triglycerides | - | +13% | +11% |

| Change in Serum TIMP-1 | - | Dose-dependent reduction | Dose-dependent reduction |

Data from Loomba R, et al. Gastroenterology. 2018.

Detailed Experimental Protocols

Preclinical Study: MC4R Knockout Mouse Model

-

Animal Model: Male melanocortin 4 receptor-deficient (MC4R KO) mice were fed a Western diet for 22 weeks to induce NASH.

-

Drug Administration: this compound was administered orally, though the specific vehicle and frequency (e.g., once or twice daily) were not detailed in the available literature. Doses of 4 and 16 mg/kg/day were used.

-

Hepatic Malonyl-CoA Measurement:

-

Liver tissue was homogenized in 6% perchloric acid containing a ¹³C₃-malonyl-CoA internal standard.

-

The supernatant was subjected to solid-phase extraction using an Oasis HLB Extraction Cartridge.

-

The eluate was analyzed by high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) to quantify malonyl-CoA levels.

-

-

Histological Analysis:

-

Liver sections were stained with hematoxylin and eosin (H&E) to assess steatosis, inflammation, and ballooning.

-

Sirius Red staining was used to quantify fibrosis.

-

Histological scoring was performed according to the NAFLD Activity Score (NAS) system.

-

Clinical Study: Phase 2 Trial (NCT02856555)

-

Study Design: A randomized, double-blind, placebo-controlled study in patients with a clinical diagnosis of NASH, hepatic steatosis ≥8% (by MRI-PDFF), and liver stiffness ≥2.5 kPa (by MRE) or a historical liver biopsy consistent with NASH and F1-F3 fibrosis.

-

Treatment: Patients received this compound (5 mg or 20 mg) or placebo orally once daily for 12 weeks.

-

MRI-PDFF and MRE Protocol:

-

Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF) was used to quantify hepatic steatosis. This technique measures the fraction of mobile protons in the liver attributable to fat.

-

Magnetic Resonance Elastography (MRE) was used to assess liver stiffness, a surrogate for fibrosis.

-

A detailed MRI procedure manual was provided to each study site to ensure standardized image acquisition.

-

-

Serum TIMP-1 Measurement:

-

Serum levels of Tissue Inhibitor of Metalloproteinase-1 (TIMP-1), a marker of fibrogenesis, were measured.

-

While the specific kit was not detailed, a standard sandwich enzyme-linked immunosorbent assay (ELISA) protocol would involve:

-

Coating a 96-well plate with a capture antibody specific for TIMP-1.

-

Incubating with patient serum samples.

-

Adding a biotinylated detection antibody.

-

Adding a streptavidin-HRP conjugate.

-

Adding a substrate to produce a colorimetric signal, with the intensity proportional to the TIMP-1 concentration.

-

-

-

Plasma Metabolomics:

-

Plasma samples were collected for metabolomic analysis.

-

A typical protocol involves protein precipitation with a solvent like methanol, followed by analysis using mass spectrometry coupled with liquid or gas chromatography to identify and quantify various metabolites.

-

Conclusion and Future Directions

This compound has demonstrated a clear and significant effect on reducing hepatic steatosis by targeting the fundamental process of de novo lipogenesis through the dual inhibition of ACC1 and ACC2. The quantitative data from both preclinical and clinical studies are promising. However, the associated hypertriglyceridemia remains a key consideration that may necessitate combination therapies, for instance, with fibrates or fish oil.[1] Ongoing and future clinical trials will be crucial in further elucidating the long-term safety and efficacy of this compound, particularly its impact on liver fibrosis and cardiovascular outcomes, and in establishing its place in the therapeutic landscape for NAFLD and NASH.

References

Methodological & Application

Firsocostat (GS-0976) Application Notes and Protocols for In Vivo Mouse Models of NASH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Firsocostat (GS-0976) is a potent and liver-targeted allosteric inhibitor of both isoforms of acetyl-CoA carboxylase (ACC1 and ACC2).[1] ACC is the rate-limiting enzyme in de novo lipogenesis (DNL), the metabolic pathway for synthesizing fatty acids.[2][3] In nonalcoholic steatohepatitis (NASH), elevated DNL contributes significantly to hepatic steatosis, a key feature of the disease. By inhibiting ACC, this compound aims to reduce hepatic fat accumulation and ameliorate the progression of NASH.[2] These application notes provide detailed protocols and quantitative data for the use of this compound in preclinical mouse models of NASH.

Mechanism of Action